N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide
Overview
Description
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring substituted with a methyl group at the 6-position and a quinoline ring substituted with a methyl group at the 4-position, both connected through an acetamide linkage. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 6-methyl-2-aminopyridine with 4-methyl-2-chloroquinoline in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine and quinoline rings.
Reduction: Reduction reactions might target the acetamide linkage, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methylpyridin-2-yl)-N-phenylacetamide: Similar structure but with a phenyl ring instead of a quinoline ring.
N-(4-Methylquinolin-2-yl)-N-phenylacetamide: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide is unique due to the presence of both a methyl-substituted pyridine and a methyl-substituted quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-11-18(20-16-9-5-4-8-15(12)16)21(14(3)22)17-10-6-7-13(2)19-17/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPHTWXQYVDMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C2=NC3=CC=CC=C3C(=C2)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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